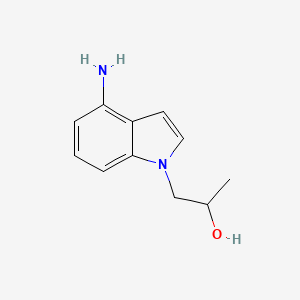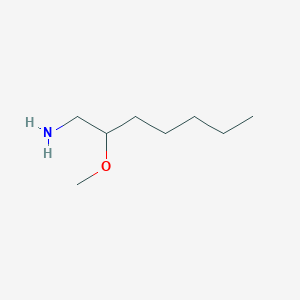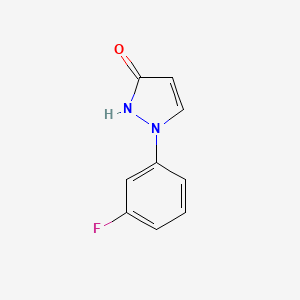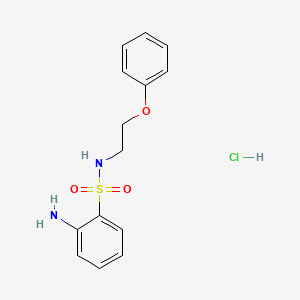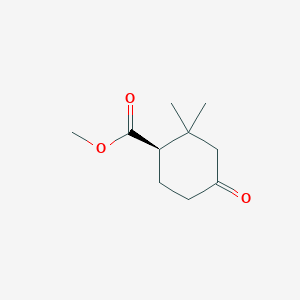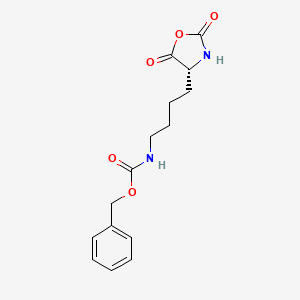
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is a derivative of the amino acid lysine. It is a protected form of lysine where the side chain amine is Z-protected, and the α-amine and carboxylic acid groups are linked via a carboxyl group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride typically involves the protection of the lysine side chain amine group with a carbobenzoxy (Z) group. The α-amine and carboxylic acid groups are then linked via a carboxyl group to form the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to remove the Z-protecting group.
Substitution: The compound can undergo substitution reactions where the Z-protecting group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, substituted lysine compounds, and various oxidized forms of the original compound .
Applications De Recherche Scientifique
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride has several scientific research applications:
Biology: The compound is used in the study of protein synthesis and modification.
Medicine: this compound is used in drug development and delivery systems.
Industry: The compound is used in the production of biodegradable polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Carbobenzoxy-L-lysineN-Carboxyanhydride: A similar compound with the L-lysine configuration.
N6-Carbobenzoxy-L-lysine: Another lysine derivative with similar protective groups but without the N-carboxyanhydride structure.
Uniqueness
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is unique due to its specific D-lysine configuration and the presence of both the Z-protecting group and the N-carboxyanhydride structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H18N2O5 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
benzyl N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m1/s1 |
Clé InChI |
HLLIDIRDRPSCHN-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
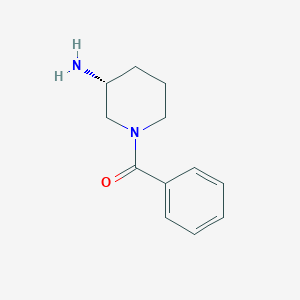
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
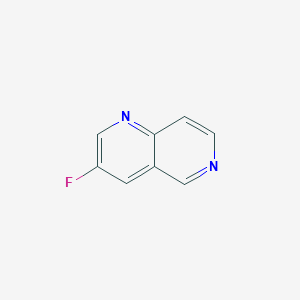
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
